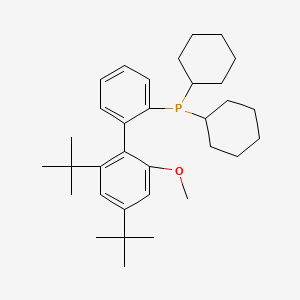

VPhos

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VPhos is a useful research compound. Its molecular formula is C33H49OP and its molecular weight is 492.728. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Chemical Synthesis:

- Palladacyclic Precatalyst Development : VPhos, as a biaryl(dialkyl)phosphine ligand, has been used in the development of a palladacyclic precatalyst. This has improved the catalytic system for constructing a broad spectrum of alkylated scaffolds from alkyl zinc reagents generated in situ (Bhonde, O’Neill, & Buchwald, 2016).

Applications in Information Systems:

- VPN-Based University Scientific Management Information System : Research has explored the use of this compound in the context of Virtual Private Networks (VPNs), specifically in the development of a Scientific Research Management Information System for university environments (Xu Ke, 2010).

Applications in Virtual Learning and Modeling:

- Virtual Problem-Based Learning (VPBL) : The VPBL approach incorporates modern educational technologies, including Dynamics numerical simulation and Network communication technologies, in the teaching of theoretical mechanics (Zhang Yong-cu, 2013).

- Virtual Physiological Human (VPH) Initiative : VPH is a methodological and technological framework aimed at supporting collaborative investigations of the human body as a complex system, which intersects with systems biology (Kohl & Noble, 2009).

- Virtual Production Intelligence (VPI) : Research in VPI focuses on the integrated support of collaborative planning processes for production systems and products, leveraging information systems for design domains (Jeschke et al., 2017).

Applications in Medical and Health Research:

- Teaching Communication Skills with Virtual Patients (VP) : A study on the effectiveness of using a 3D virtual patient application in teaching communication skills to medical students (Sezer & Sezer, 2019).

Applications in Science and Technology:

- Multi-Scale Process Simulation : Utilizing vat photopolymerization (VP) technique, this research focuses on a multi-scale and multi-physical simulation approach for understanding the relation between process parameters and material properties (Westbeek et al., 2020).

- Virtual Prototype Based Cooperative Design : This research reviews VP technology for cooperative design and simulation of complex products under concurrent engineering environments (Liu, Meng, Liu, & Zhong, 2004).

Mechanism of Action

Target of Action

VPhos, also known as [2’,4’-Bis(1,1-dimethylethyl)-6’-methoxy[1,1’-biphenyl]-2-yl]dicyclohexylphosphine, is primarily used as a ligand in various catalytic reactions . Its primary targets are transition metals with which it forms stable complexes .

Mode of Action

This compound interacts with its targets (transition metals) to form stable complexes . These complexes then act as catalysts in various types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Pharmacokinetics

As a chemical compound used in catalytic reactions, this compound is not typically subject to pharmacokinetic analysis. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would largely depend on the specific context in which it is used. It’s important to note that this compound is a solid compound with a melting point of 113-118 °c .

Result of Action

The result of this compound’s action is the facilitation of various types of cross-coupling reactions . By forming stable complexes with transition metals, this compound acts as a catalyst, speeding up these reactions and increasing their efficiency .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH of the reaction environment can all impact the effectiveness of this compound as a ligand . Furthermore, the specific transition metal with which this compound is complexed can also affect its action .

Biochemical Analysis

Biochemical Properties

VPhos is a phosphine ligand, which means it has the ability to bind to transition metals and form stable complexes . This property is crucial for its role in various biochemical reactions, particularly in cross-coupling reactions

Cellular Effects

The cellular effects of this compound are primarily related to its role as a catalyst in cross-coupling reactions . These reactions are fundamental to many biological processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is largely based on its ability to form stable complexes with transition metals, which can then participate in various biochemical reactions . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49OP/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVFKWGKMKCNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2765244.png)

![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)

![2-(4-Methoxyphenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2765250.png)

amine](/img/structure/B2765251.png)

![N-(3-fluorobenzyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2765253.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2765256.png)